7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromeno[2,3-d]pyrimidines, have been reported to exhibit a wide range of bioactivities .
Mode of Action
Chromeno[2,3-d]pyrimidines have been synthesized through a heterocyclocondensation process . The functionally substituted chromene moiety is often considered a crucial structural element in both naturally occurring and biologically active compounds .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds with similar structures have been associated with a wide range of bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-component reactions. One common method includes the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This heterocyclocondensation process results in the formation of the target compound.
Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3). This reaction proceeds through a tandem intramolecular Pinner–Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave dielectric heating and phosphoryl chloride in synthetic routes suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyranopyrimidines: Structurally similar to chromeno[2,3-d]pyrimidines but with a different ring fusion.
Thiadiazolopyrimidines: Contain a thiadiazole ring fused to the pyrimidine core and exhibit similar biological activities.
Uniqueness
7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-7-8-15-13(9-11)10-14-17(21-15)19-16(20-18(14)22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVCVDXPUXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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